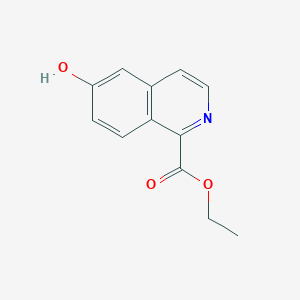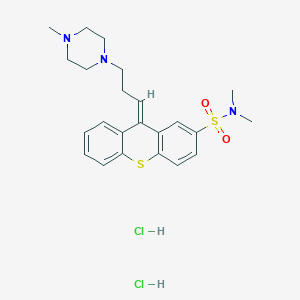
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is a complex organic compound known for its applications in various scientific fields. This compound is particularly noted for its use as an antipsychotic agent, with effects similar to those of phenothiazine antipsychotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride involves multiple steps, starting from basic organic building blocks. The process typically includes:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions.
Attachment of the Piperazine Moiety: The piperazine group is attached via nucleophilic substitution reactions.
Final Dimethylation: The final step involves the dimethylation of the nitrogen atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed as an antipsychotic agent, similar to phenothiazine antipsychotics.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects. The exact molecular pathways involved include inhibition of dopamine D2 receptors, which helps in reducing psychotic symptoms.
類似化合物との比較
Similar Compounds
Phenothiazine Antipsychotics: Similar in structure and function, used for treating psychotic disorders.
Thioxanthene Derivatives: Other derivatives of thioxanthene also exhibit antipsychotic properties.
Uniqueness
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a thioxanthene core with a piperazine moiety and sulfonamide group makes it particularly effective as an antipsychotic agent.
特性
分子式 |
C23H31Cl2N3O2S2 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8+;; |
InChIキー |
SSRKPUYBAUMQED-ANOVGBNWSA-N |
異性体SMILES |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
正規SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


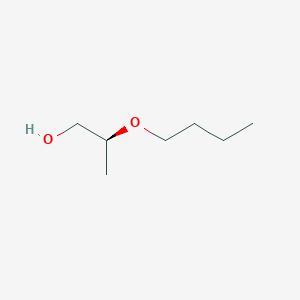
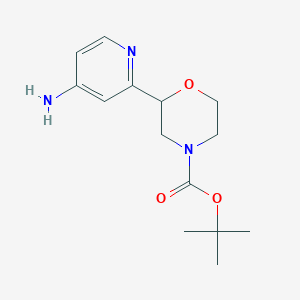

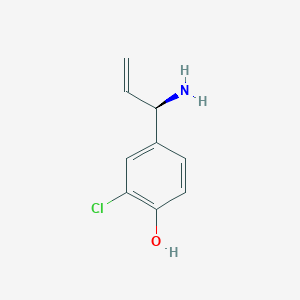
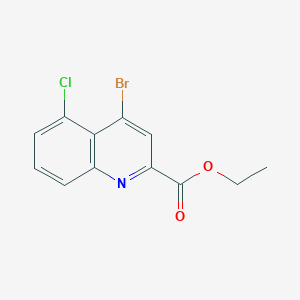
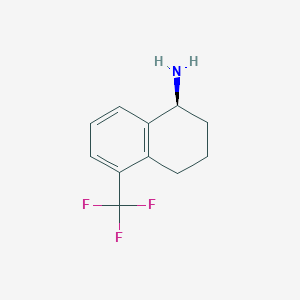
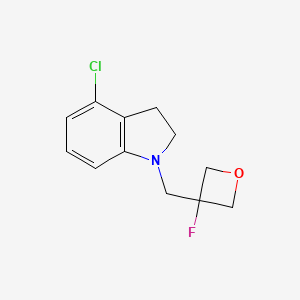
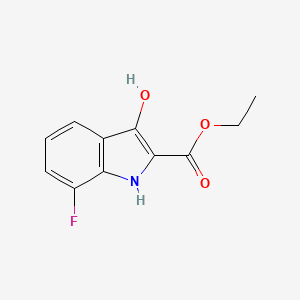
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)



![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
